An In-depth Technical Guide to the Physicochemical Properties of 3-[(4-Chlorobenzyl)oxy]azetidine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3-[(4-Chlorobenzyl)oxy]azetidine Hydrochloride
This technical guide provides a comprehensive overview of the known and proposed physicochemical properties of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document synthesizes available data with established analytical methodologies to offer a robust framework for its characterization.
Introduction
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2][3] Their unique structural features, including high ring strain and a three-dimensional conformation, can confer desirable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The title compound, 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride, is a derivative of azetidine that incorporates a 4-chlorobenzyl ether moiety. As a hydrochloride salt, it is expected to have enhanced stability and aqueous solubility compared to its free base form, which is advantageous for pharmaceutical applications.[4]
This guide will detail the identity and structure of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride, summarize its known physicochemical properties, and provide detailed experimental protocols for the determination of key characteristics that are not yet publicly documented.
Identity and Structure
A clear understanding of the chemical identity and structure is fundamental for any further characterization.
Chemical Structure
The chemical structure of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride is presented below:
Figure 1: Chemical Structure of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride
Caption: Chemical structure of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride.
Identifiers
| Identifier | Value | Source |
| CAS Number | 897019-60-2 | [5] |
| Molecular Formula | C₁₀H₁₃Cl₂NO | [5] |
| Molecular Weight | 234.12 g/mol | [5] |
| IUPAC Name | 3-[(4-chlorobenzyl)oxy]azetidin-1-ium chloride | N/A |
| SMILES | C1=CC(=CC=C1Cl)COC2CNC2.Cl | [5] |
Physicochemical Properties
This section summarizes the available and predicted physicochemical properties of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride.
Summary of Properties
| Property | Value | Method |
| Appearance | Solid (predicted) | Visual Inspection |
| Melting Point | Data not available | Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in water (predicted)[4] | Thermodynamic Solubility Assay |
| pKa | Data not available | Potentiometric Titration |
| LogP | Data not available | HPLC-based method |
Detailed Discussion of Properties
-
Appearance: As a hydrochloride salt of an organic base, the compound is expected to be a crystalline solid at room temperature.
-
Melting Point: The melting point is a critical parameter for assessing purity and stability. For hydrochloride salts of small molecules, a sharp melting point is indicative of high purity.
-
Solubility: The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.[4] Quantitative determination of solubility in various solvents (e.g., water, ethanol, DMSO) is crucial for formulation development.
-
pKa: The pKa of the azetidine nitrogen is a key determinant of its ionization state at physiological pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of the parent azetidine is 11.29.[6]
-
LogP: The partition coefficient (LogP) between octanol and water is a measure of lipophilicity, which is a critical factor in predicting membrane permeability and overall drug-likeness.
Experimental Protocols for Physicochemical Characterization
The following protocols are proposed for the comprehensive characterization of 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride.
Workflow for Physicochemical Characterization
Caption: Proposed workflow for the physicochemical characterization.
Identity and Purity Determination
-
Objective: To confirm the chemical structure and assess purity.
-
Methodology:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the expected structure.
-
The presence of unexpected signals may indicate impurities.
-
-
Objective: To determine the molecular weight and confirm the elemental composition.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Compare the measured accurate mass with the theoretical mass to confirm the elemental composition.
-
-
Objective: To determine the purity of the compound and identify any impurities.
-
Methodology:
-
Develop a suitable reversed-phase HPLC method. A C18 column is a good starting point.
-
The mobile phase could consist of a gradient of water and acetonitrile with a small amount of an acidic modifier like formic acid or trifluoroacetic acid.
-
Use a UV detector to monitor the elution of the compound. The chlorobenzyl group should provide a strong UV chromophore.
-
Inject a known concentration of the sample and determine the area percentage of the main peak to assess purity.
-
Couple the HPLC system to a mass spectrometer (LC-MS) to identify any impurities.
-
Determination of Physicochemical Properties
-
Objective: To determine the melting point and assess thermal stability.
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic event.
-
-
Objective: To determine the solubility in various solvents.
-
Methodology:
-
Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4).
-
Shake the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV).
-
-
Objective: To determine the acid dissociation constant (pKa).
-
Methodology:
-
Dissolve a known amount of the compound in water.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at which half of the compound is in its ionized form.
-
Stability and Degradation
Understanding the stability of the compound is crucial for its handling, storage, and formulation. The ether linkage in 3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride could be susceptible to hydrolysis under acidic or basic conditions.
Potential Degradation Pathway
Caption: A potential hydrolytic degradation pathway.
Safety and Handling
Based on available data for the hydrochloride salt, the following GHS hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[7] It should be stored in a dry, well-ventilated place.[5]
Conclusion
3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride is a promising scaffold for drug discovery, leveraging the beneficial properties of the azetidine ring. While some basic identifiers are known, a comprehensive physicochemical characterization is essential for its development. This guide provides a framework for this characterization by summarizing the known data and presenting detailed, scientifically sound protocols for determining the unknown properties. The successful application of these methodologies will enable a deeper understanding of this compound and facilitate its progression in the drug development pipeline.
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PubChem. 3-(4-Chlorophenyl)azetidine. [Link]
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